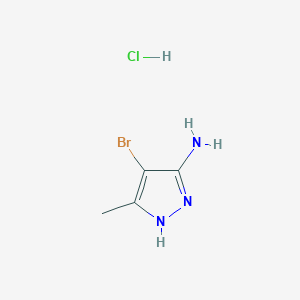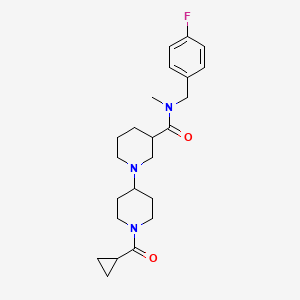![molecular formula C24H27N5O B6094046 4-[4-(1-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6094046.png)
4-[4-(1-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(1-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, commonly known as NAPPI, is a chemical compound that has been widely studied for its potential applications in scientific research. This pyrimidine derivative has gained interest due to its unique structural properties, which make it a promising candidate for use in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用机制
NAPPI acts as a selective antagonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes, including the regulation of mood, anxiety, and stress. By blocking the 5-HT1A receptor, NAPPI can modulate these processes, providing a valuable tool for studying the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NAPPI are still being investigated. However, studies have shown that NAPPI can modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This suggests that NAPPI may have potential applications in the treatment of various neuropsychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of using NAPPI in laboratory experiments is its high selectivity for the 5-HT1A receptor. This allows researchers to investigate specific processes in the central nervous system, without affecting other physiological processes. However, one of the limitations of using NAPPI is its relatively low potency, which may require higher concentrations to achieve the desired effects.
未来方向
There are several potential future directions for research on NAPPI. One area of interest is the development of more potent derivatives of NAPPI, which may have improved pharmacological properties. Another potential direction is the investigation of the effects of NAPPI on other physiological processes, such as inflammation and immune function. Additionally, the potential applications of NAPPI in the treatment of various neuropsychiatric disorders, such as depression and anxiety, warrant further investigation.
Conclusion:
In conclusion, NAPPI is a promising compound that has gained interest for its potential applications in scientific research. The synthesis of NAPPI involves the reaction of 4-(1-naphthoyl)piperazine with 6-(1-piperidinyl)pyrimidine, resulting in a white crystalline powder that can be purified using standard laboratory techniques. NAPPI acts as a selective antagonist for the 5-HT1A receptor, which is involved in various physiological processes, including the regulation of mood, anxiety, and stress. NAPPI has several advantages and limitations for laboratory experiments, and there are several potential future directions for research on this compound.
合成方法
The synthesis of NAPPI involves the reaction of 4-(1-naphthoyl)piperazine with 6-(1-piperidinyl)pyrimidine in the presence of a suitable catalyst. This reaction results in the formation of NAPPI as a white crystalline powder, which can be purified using standard laboratory techniques.
科学研究应用
NAPPI has been extensively studied for its potential applications in scientific research. One of the main areas of interest has been its use as a tool for studying the central nervous system. NAPPI has been shown to bind to specific receptors in the brain, which can be used to investigate various neurological processes.
属性
IUPAC Name |
naphthalen-1-yl-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c30-24(21-10-6-8-19-7-2-3-9-20(19)21)29-15-13-28(14-16-29)23-17-22(25-18-26-23)27-11-4-1-5-12-27/h2-3,6-10,17-18H,1,4-5,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOCKQLDWUOLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoyl-5-phenylcyclohex-2-en-1-one](/img/structure/B6093965.png)

![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6093974.png)
![3-{[2-(4-methoxybenzyl)-4-morpholinyl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B6093985.png)
![2-(5-methyl-2-furyl)-N-[3-(methylthio)phenyl]-4-quinolinecarboxamide](/img/structure/B6093993.png)
![methyl [(5-chloro-8-quinolinyl)oxy]acetate](/img/structure/B6093999.png)
![N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}phenyl)-2-furamide](/img/structure/B6094001.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6094014.png)
![1-(2-cyclohexylethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6094015.png)
![4-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B6094016.png)
amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6094030.png)

![N-methyl-N-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B6094061.png)
![1-[2-(3-fluorophenyl)ethyl]-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6094064.png)
